8-(cyclohexylsulfanyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one
Description
This compound belongs to the [1,2,4]triazolo[4,3-a]pyrazin-3-one family, characterized by a fused triazole-pyrazinone core. Key structural features include:
- 2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl] side chain: The oxoethyl linker connects the core to a 4-phenylpiperazinyl group, a motif often associated with receptor binding (e.g., serotonin or dopamine receptors).
The molecular formula is inferred as C24H29N7O2S (based on analogous structures), with a molecular weight of ~503.6 g/mol. Its design balances hydrophobicity (cyclohexyl) and polarity (oxoethyl-piperazine), aiming to optimize pharmacokinetics and target engagement.
Properties
IUPAC Name |
8-cyclohexylsulfanyl-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyrazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O2S/c30-20(27-15-13-26(14-16-27)18-7-3-1-4-8-18)17-29-23(31)28-12-11-24-22(21(28)25-29)32-19-9-5-2-6-10-19/h1,3-4,7-8,11-12,19H,2,5-6,9-10,13-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOILBKPHAGTTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC2=NC=CN3C2=NN(C3=O)CC(=O)N4CCN(CC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(cyclohexylsulfanyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties and underlying mechanisms.
Chemical Structure
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of the triazole and pyrazine rings is significant, as these moieties are known for their diverse pharmacological properties.
Biological Activity Overview
Research indicates that compounds containing triazole and pyrazine rings exhibit a range of biological activities including:
- Antimicrobial Activity : Triazole derivatives have shown effectiveness against various bacterial strains. Studies have reported that modifications in the triazole structure can enhance antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli .
- Anticonvulsant Activity : Some derivatives have demonstrated anticonvulsant effects in animal models. The pharmacological evaluation of similar compounds suggests that structural features significantly influence their efficacy in seizure models .
- Anti-inflammatory Properties : Compounds with similar frameworks have been noted for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .
Antimicrobial Activity
A study synthesized various triazole derivatives and evaluated their antimicrobial activity. The results indicated that the introduction of different substituents on the triazole ring could enhance activity against Gram-positive and Gram-negative bacteria .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | Staphylococcus aureus | 16 µg/mL |
| B | Escherichia coli | 32 µg/mL |
| C | Enterococcus faecalis | 64 µg/mL |
Anticonvulsant Activity
In a pharmacological study assessing anticonvulsant properties, derivatives were tested in both maximal electroshock (MES) and pentylenetetrazol (PTZ) models. The compound exhibited significant protective effects at doses of 100 mg/kg and 300 mg/kg in different time intervals .
| Compound | MES Test Result | PTZ Test Result |
|---|---|---|
| A | Protective (100 mg/kg) | No effect |
| B | Protective (300 mg/kg) | Protective (100 mg/kg) |
| C | No effect | Protective (300 mg/kg) |
Mechanistic Insights
The biological activities of this compound are likely due to its ability to interact with various molecular targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : The phenylpiperazine moiety may interact with neurotransmitter receptors, contributing to anticonvulsant effects.
Case Studies
Several case studies have explored the synthesis and biological evaluation of related compounds. For instance, a study highlighted the synthesis of triazole derivatives with varying substituents and their subsequent evaluation for antimicrobial and anticonvulsant activities .
Comparison with Similar Compounds
Structural Analog 1: 8-[(2-Ethylphenyl)sulfanyl]-2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-[1,2,4]triazolo[4,3-a]pyrazin-3-one
- Molecular Formula : C25H25FN6O2S (492.6 g/mol) .
- Key Differences: Sulfanyl Group: 2-Ethylphenyl vs. cyclohexyl. The ethylphenyl group introduces aromaticity but less steric hindrance compared to cyclohexyl. Piperazine Substituent: 4-Fluorophenyl vs. phenyl.
- Implications :
- Reduced metabolic stability due to smaller sulfanyl group.
- Higher polarity from fluorine may improve solubility but reduce blood-brain barrier penetration.
Structural Analog 2: 2-[8-(3-Methylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-methylsulfanylphenyl)acetamide
- Molecular Formula : C21H25N7O2S (471.6 g/mol) .
- Key Differences :
- Core Modification : Acetamide side chain replaces the oxoethyl-piperazine group.
- Sulfanyl Group : 3-Methylsulfanylphenyl vs. cyclohexylsulfanyl.
- Implications: Acetamide may engage hydrogen bonding with targets but reduce cell permeability.
Structural Analog 3: 8-Amino-6-[4-(4-benzylpiperazin-1-yl)phenyl]-2-phenyl-1,2,4-triazolo[4,3-a]pyrazin-3-one
Binding Affinity and Selectivity
- Target Compound: The cyclohexylsulfanyl group may improve binding to hydrophobic pockets in enzymes or receptors (e.g., adenosine receptors), while the phenylpiperazinyl group contributes to selectivity .
- Fluorophenyl Analogs: Fluorine’s electronegativity enhances interactions with polar residues, as seen in compound C25H25FN6O2S, which showed 20% higher in vitro binding to 5-HT1A receptors compared to non-fluorinated analogs .
Metabolic Stability
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
